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For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK2795039 is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2), a

key enzyme in the production of reactive oxygen species (ROS).[1][2][3] The NOX family of

enzymes is unique in that its primary function is to generate ROS.[4] This makes NOX2 a

significant therapeutic target for diseases driven by oxidative stress and inflammation, including

neurodegenerative and cardiovascular diseases.[4][5] GSK2795039 acts as an NADPH

competitive inhibitor, binding to the gp91phox subunit of the NOX2 complex and blocking

electron transfer necessary for superoxide production.[1][6] These application notes provide

detailed protocols for utilizing GSK2795039 in cell culture to study its effects on NOX2 activity

and downstream cellular processes.
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Assay Type Target Species IC50 / pIC50 Reference

Cell-Free ROS

Production
NOX2 Recombinant IC50: 0.269 µM [7]

Cell-Free

NADPH

Depletion

NOX2 Recombinant IC50: 0.251 µM [7]

Cell-Free

(General)
NOX2 Recombinant pIC50: ~6.0 [3]

PMA-activated

Cellular ROS
NOX2 Human (PBMCs) pIC50: 6.60 [1]

PMA-activated

Cellular ROS
NOX2 Human (dHL-60) pIC50: 6.74 [2]

Cell-Free ROS

Production

NOX1, NOX3,

NOX4, NOX5
Recombinant IC50: >1000 µM [7]

Table 2: Recommended Cell Culture Models and
Reagents

Cell Line Description
Differentiation
Method

Activator of NOX2

HL-60 (Human

promyelocytic

leukemia)

Differentiates into

neutrophil-like cells

expressing functional

NOX2.

1.3% DMSO or 1 µM

All-trans retinoic acid

(ATRA) for 5-7 days.

[2][8][9]

Phorbol 12-myristate

13-acetate (PMA) at

10-100 ng/mL.[10]

THP-1 (Human

monocytic leukemia)

Differentiates into

macrophage-like cells.

[10]

10-100 ng/mL PMA for

48-72 hours.[10][11]

PMA or

Lipopolysaccharide

(LPS).[5][12]

PC12 (Rat

pheochromocytoma)

Used to study

neuroprotection and

anti-apoptotic effects.

[3]

N/A
FeSO4 and LPS to

induce apoptosis.[3]
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Signaling Pathway
The activation of NOX2 by PMA is a well-established pathway for inducing ROS production in

immune cells. PMA activates Protein Kinase C (PKC), which then phosphorylates the cytosolic

subunit p47phox.[7][13] This phosphorylation event triggers the translocation of the cytosolic

subunits (p47phox, p67phox, p40phox, and Rac) to the membrane-bound cytochrome b558,

which consists of gp91phox and p22phox. The assembled complex is then active and transfers

electrons from NADPH to molecular oxygen, generating superoxide. GSK2795039
competitively binds to the NADPH-binding site on gp91phox, preventing this electron transfer

and subsequent ROS production.[1][6]
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Caption: PMA-induced NOX2 activation and inhibition by GSK2795039.

Experimental Protocols
Preparation of GSK2795039 Stock Solution
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Solvent Selection: GSK2795039 is soluble in dimethyl sulfoxide (DMSO). Use high-quality,

anhydrous DMSO.[1]

Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 40

mg/mL.[1]

Calculation: The molecular weight of GSK2795039 is approximately 450.45 g/mol . To

make a 10 mM stock, dissolve 4.50 mg in 1 mL of DMSO.

Dissolution: To aid dissolution, vortex the solution and/or use sonication. Gentle warming to

37-45°C can also be applied.[1]

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

Store aliquots at -20°C or -80°C for long-term stability (up to 1 year at -80°C).[3]

Cell Culture and Differentiation
Protocol 2.1: Differentiation of HL-60 Cells

Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal

Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cell density between 2x10^5

and 1x10^6 cells/mL.[8]

Initiate Differentiation: Seed HL-60 cells at a density of 2x10^5 cells/mL in fresh culture

medium.

Add Differentiation Agent: Add All-trans retinoic acid (ATRA) to a final concentration of 1 µM

or DMSO to 1.3%.[2][8]

Incubation: Incubate the cells for 5 to 7 days at 37°C and 5% CO₂. The cells will undergo

granulocytic differentiation. Monitor differentiation by observing morphological changes and

expression of surface markers like CD11b.[9]

Use for Assays: Differentiated HL-60 (dHL-60) cells are now ready for use in NOX2 activity

assays.

Protocol 2.2: Differentiation of THP-1 Cells

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b607802?utm_src=pdf-body
https://www.targetmol.com/compound/gsk2795039
https://www.targetmol.com/compound/gsk2795039
https://www.benchchem.com/product/b607802?utm_src=pdf-body
https://www.targetmol.com/compound/gsk2795039
https://www.medchemexpress.com/GSK2795039.html
https://www.spandidos-publications.com/10.3892/etm.2021.9784
https://pmc.ncbi.nlm.nih.gov/articles/PMC4545375/
https://www.spandidos-publications.com/10.3892/etm.2021.9784
https://www.researchgate.net/post/Differentiation_of_the_HL-60_cells_to_neutrophil-like_cells_with_DMSO_and_ATRA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS, 1% Penicillin-

Streptomycin, and 0.05 mM 2-mercaptoethanol. Maintain cell density below 8x10^5 cells/mL.

[14]

Initiate Differentiation: Seed THP-1 cells into the desired culture plates (e.g., 96-well plate for

ROS assays) at a density of approximately 5x10^5 cells/mL.

Add Differentiation Agent: Add PMA to a final concentration of 25-100 ng/mL.[10]

Incubation: Incubate for 48-72 hours. The cells will adhere to the plate and adopt a larger,

more spread-out macrophage-like morphology.[14]

Resting Phase: After incubation, gently aspirate the PMA-containing medium and wash the

adherent cells once with fresh, warm medium. Add fresh medium without PMA and rest the

cells for an additional 24 hours before performing experiments.[11]

Measurement of Cellular ROS Production
This protocol uses a fluorescent probe (e.g., H₂DCFDA or Amplex Red) to detect ROS.
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Caption: General workflow for measuring cellular ROS production.

Cell Plating: Plate differentiated HL-60 or THP-1 cells in a 96-well, black, clear-bottom plate

at a density of 5x10^4 to 1x10^5 cells per well.

Inhibitor Pre-treatment: Remove the culture medium and replace it with a suitable assay

buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add various concentrations of

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b607802?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GSK2795039 (e.g., 1 nM to 100 µM) or a vehicle control (DMSO, final concentration <0.1%)

to the wells.

Incubation: Incubate the plate for 30-60 minutes at 37°C.[4]

Probe Loading: Add a ROS detection reagent, such as 2',7'-dichlorodihydrofluorescein

diacetate (H₂DCFDA), to each well at a final concentration of 1-10 µM. Incubate for 30

minutes at 37°C, protected from light.[6][15]

NOX2 Activation: To initiate ROS production, add PMA (final concentration ~100 ng/mL) to all

wells except for the negative control.

Fluorescence Measurement: Immediately begin measuring fluorescence using a microplate

reader. For H₂DCFDA, use an excitation wavelength of ~495 nm and an emission

wavelength of ~529 nm.[16] Measurements can be taken kinetically over 1-2 hours or as an

endpoint reading.

Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the

fluorescence of treated wells to the vehicle-treated, PMA-stimulated control wells. Calculate

the IC50 value by plotting the percent inhibition against the log concentration of

GSK2795039.

Measurement of Oxygen Consumption Rate (OCR)
This protocol provides a general guideline for using extracellular flux analyzers (e.g., Seahorse

XF) to measure NOX2-dependent oxygen consumption.

Cell Plating: Seed differentiated cells (e.g., dHL-60) onto a Seahorse XF cell culture

microplate at an optimized density (typically 2x10^5 to 8x10^5 cells/well). Allow cells to

adhere or settle.

Plate Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C

in a non-CO₂ incubator.

Medium Exchange: On the day of the assay, replace the culture medium in the cell plate with

pre-warmed XF assay medium. Incubate the cell plate at 37°C in a non-CO₂ incubator for 1

hour to allow for temperature and pH equilibration.[17]
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Inhibitor Loading: Prepare GSK2795039 and a positive control inhibitor like

Diphenyleneiodonium (DPI) in XF assay medium. Load the desired concentrations into the

appropriate injection ports of the hydrated sensor cartridge.[2]

PMA Loading: Load PMA into a separate injection port to be added after the inhibitor.

Assay Execution: Place the cell plate and sensor cartridge into the XF Analyzer.

Phase 1 (Basal OCR): Measure the basal oxygen consumption rate for several cycles.

Phase 2 (Inhibition): Inject GSK2795039 or DPI and measure OCR to see the effect of the

inhibitor on basal respiration.

Phase 3 (NOX2 Activation): Inject PMA to stimulate NOX2-dependent oxygen

consumption. The increase in OCR after PMA injection is indicative of NOX2 activity.[4]

Data Analysis: The instrument's software will calculate OCR values. The difference in the

PMA-induced OCR between vehicle-treated and GSK2795039-treated cells represents the

inhibition of NOX2 activity. Normalize data to cell number or protein content per well.

Conclusion
GSK2795039 is a valuable pharmacological tool for investigating the role of NOX2 in cellular

physiology and pathology. The protocols outlined above provide a framework for using this

inhibitor in common cell-based assays. Researchers should optimize parameters such as cell

density, inhibitor concentration, and incubation times for their specific cell type and

experimental design to ensure robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GSK2795039 | NADPH | ROS | Reactive Oxygen Species | TargetMol [targetmol.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b607802?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4545375/
https://www.benchchem.com/product/b607802?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10525516/
https://www.benchchem.com/product/b607802?utm_src=pdf-body
https://www.benchchem.com/product/b607802?utm_src=pdf-body
https://www.benchchem.com/product/b607802?utm_src=pdf-custom-synthesis
https://www.targetmol.com/compound/gsk2795039
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC
[pmc.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

4. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective
Agents - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

7. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate
Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

8. spandidos-publications.com [spandidos-publications.com]

9. researchgate.net [researchgate.net]

10. protocols.io [protocols.io]

11. researchgate.net [researchgate.net]

12. mdpi.com [mdpi.com]

13. Role of Phosphoinositide 3-Kinase in Regulation of NOX-Derived Reactive Oxygen
Species in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

14. nanopartikel.info [nanopartikel.info]

15. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC
[pmc.ncbi.nlm.nih.gov]

16. abcam.cn [abcam.cn]

17. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate
(ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for GSK2795039 in
Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607802#how-to-use-gsk2795039-in-cell-culture]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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